molecular formula C10H25NO2 B3069514 Oxidase, alcohol CAS No. 9073-63-6

Oxidase, alcohol

Cat. No.: B3069514
CAS No.: 9073-63-6
M. Wt: 191.31 g/mol
InChI Key: LJCNDNBULVLKSG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Alcohol oxidases, also known as Alcohol: O2 Oxidoreductase (EC 1.1.3.x), are flavoenzymes that primarily target alcohols . They are categorized into four groups based on substrate specificity: short chain alcohol oxidase (SCAO), long chain alcohol oxidase (LCAO), aromatic alcohol oxidase (AAO), and secondary alcohol oxidase (SAO) . These enzymes are found in various organisms, including bacteria, yeast, fungi, plants, insects, and mollusks .

Mode of Action

Alcohol oxidases catalyze the oxidation of alcohols to their corresponding carbonyl compounds, with a concomitant release of hydrogen peroxide . Unlike alcohol dehydrogenases, which use NAD+ as a cofactor, alcohol oxidases use FAD . This is a key distinction as it eliminates the need to supplement the cofactor during the catalytic reaction . Known inhibitors of this enzyme include H2O2, Cu2+, phenanthroline, acetamide, potassium cyanide, or cyclopropanone .

Biochemical Pathways

The primary biochemical pathway of alcohol oxidases involves the conversion of alcohols into corresponding aldehydes or ketones . This process is part of the broader alcohol metabolism pathway, which also involves other enzymes such as alcohol dehydrogenase and cytochrome P450 2E1 .

Result of Action

The primary result of the action of alcohol oxidases is the conversion of alcohols into corresponding aldehydes or ketones . This enzymatic reaction also results in the release of hydrogen peroxide . The generated carbonyl compounds have various industrial applications, including the production of various industrially useful carbonyl compounds .

Action Environment

The activity of alcohol oxidases can be influenced by environmental factors such as pH. For instance, SCAO are usually active over a pH range of 6–9 . Additionally, the presence of certain substances, such as H2O2, Cu2+, phenanthroline, acetamide, potassium cyanide, or cyclopropanone, can inhibit the activity of these enzymes .

Properties

IUPAC Name

2-aminoacetic acid;butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H10.C2H5NO2/c2*1-3-4-2;3-1-2(4)5/h2*3-4H2,1-2H3;1,3H2,(H,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCNDNBULVLKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC.CCCC.C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920211
Record name Glycine--butane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9073-63-6
Record name Alcohol oxidase
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine--butane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxidase, alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.962
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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